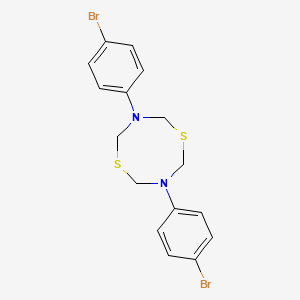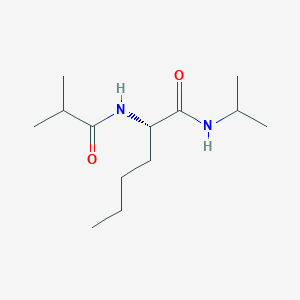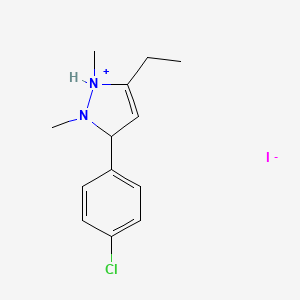
3-(4-Chlorophenyl)-5-ethyl-1,2-dimethyl-2,3-dihydro-1H-pyrazol-1-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chlorophenyl)-5-ethyl-1,2-dimethyl-2,3-dihydro-1H-pyrazol-1-ium iodide is a chemical compound that belongs to the class of pyrazolium salts This compound is characterized by the presence of a pyrazole ring substituted with a 4-chlorophenyl group, an ethyl group, and two methyl groups The iodide ion serves as the counterion to balance the positive charge on the pyrazolium ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-5-ethyl-1,2-dimethyl-2,3-dihydro-1H-pyrazol-1-ium iodide typically involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate under acidic conditions to form the corresponding pyrazole intermediate. This intermediate is then methylated using methyl iodide to yield the final pyrazolium salt. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
3-(4-Chlorophenyl)-5-ethyl-1,2-dimethyl-2,3-dihydro-1H-pyrazol-1-ium iodide can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as hydroxide or cyanide ions.
Oxidation: The pyrazole ring can be oxidized to form corresponding pyrazole oxides.
Reduction: The compound can be reduced to form the corresponding hydrazine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium cyanide, typically in aqueous or alcoholic solutions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyrazolium salts.
Oxidation: Products include pyrazole oxides.
Reduction: Products include hydrazine derivatives.
科学研究应用
3-(4-Chlorophenyl)-5-ethyl-1,2-dimethyl-2,3-dihydro-1H-pyrazol-1-ium iodide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is studied for its potential use in the development of organic electronic materials and sensors.
Biological Studies: It is used as a probe to study enzyme mechanisms and receptor-ligand interactions.
Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 3-(4-Chlorophenyl)-5-ethyl-1,2-dimethyl-2,3-dihydro-1H-pyrazol-1-ium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
相似化合物的比较
Similar Compounds
3-(4-Chlorophenyl)-5-ethyl-1,2-dimethylpyrazole: Lacks the pyrazolium ion and has different reactivity and applications.
3-(4-Chlorophenyl)-5-methyl-1,2-dimethyl-2,3-dihydro-1H-pyrazol-1-ium iodide: Similar structure but with a different alkyl group, leading to variations in chemical properties.
3-(4-Bromophenyl)-5-ethyl-1,2-dimethyl-2,3-dihydro-1H-pyrazol-1-ium iodide:
Uniqueness
3-(4-Chlorophenyl)-5-ethyl-1,2-dimethyl-2,3-dihydro-1H-pyrazol-1-ium iodide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl group and the pyrazolium ion makes it particularly interesting for applications in medicinal chemistry and materials science.
属性
CAS 编号 |
61592-16-3 |
|---|---|
分子式 |
C13H18ClIN2 |
分子量 |
364.65 g/mol |
IUPAC 名称 |
3-(4-chlorophenyl)-5-ethyl-1,2-dimethyl-1,3-dihydropyrazol-1-ium;iodide |
InChI |
InChI=1S/C13H17ClN2.HI/c1-4-12-9-13(16(3)15(12)2)10-5-7-11(14)8-6-10;/h5-9,13H,4H2,1-3H3;1H |
InChI 键 |
MUDVLFSGUREDIP-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(N([NH+]1C)C)C2=CC=C(C=C2)Cl.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


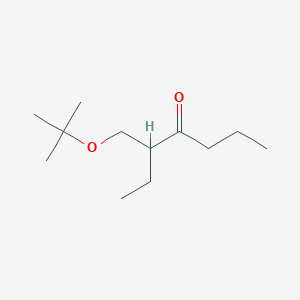



![4-[1-[2-(Dimethylamino)ethyl]cyclopentyl]phenol;hydrobromide](/img/structure/B14584739.png)
![N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-methionine](/img/structure/B14584741.png)
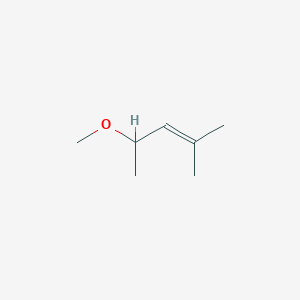
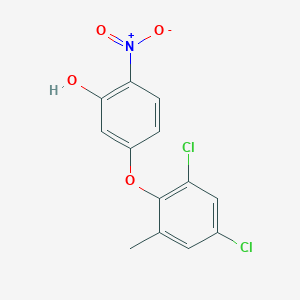

![1-(4-{[(2,4-Dichlorophenyl)methyl]sulfanyl}phenyl)-1H-imidazole](/img/structure/B14584761.png)
![1-[7-(2H-tetrazol-5-yl)-9,10-dihydroanthracen-2-yl]piperidine](/img/structure/B14584762.png)
